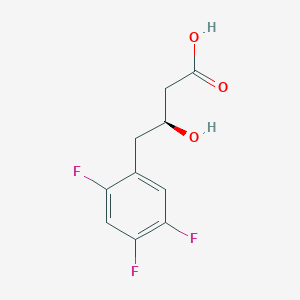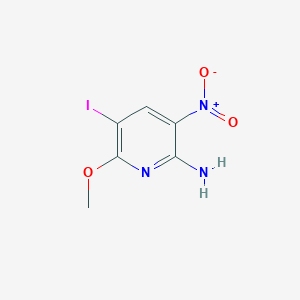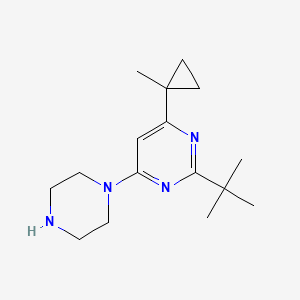
2-(tert-Butyl)-4-(1-methylcyclopropyl)-6-(piperazin-1-yl)pyrimidine
Overview
Description
The compound "2-(tert-Butyl)-4-(1-methylcyclopropyl)-6-(piperazin-1-yl)pyrimidine" is a synthetic molecule that appears to be related to a class of compounds that include piperazine and pyrimidine rings. These compounds are of interest due to their potential pharmacological properties. The piperazine moiety is a common feature in many pharmaceutical drugs, contributing to a variety of biological activities. Pyrimidine is another important moiety that is part of several bioactive compounds and drugs.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring were synthesized through nucleophilic attack of 2,4,6-trichloropyrimidine by amines . Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized via a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was elucidated, showing that the piperazine ring adopts a chair conformation . Similarly, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis . These studies provide insights into the conformational preferences of the piperazine ring, which could be relevant for the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of compounds containing piperazine and pyrimidine rings can vary depending on the substituents attached to these rings. For instance, the presence of a tert-butyl group can influence the electron density and steric hindrance around the reactive sites, potentially affecting the outcome of chemical reactions. The literature does not provide specific reactions for the exact compound , but the synthesis and reactivity of structurally related compounds suggest that standard organic synthesis techniques could be applied for functional group transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with piperazine and pyrimidine moieties can be inferred from related compounds. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of tert-butyl and other substituents. The pharmacological screening of a series of 4-piperazinopyrimidines revealed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also affect the physical properties and bioavailability of these compounds .
Scientific Research Applications
Chemical Structure and Conformation Studies
Research on compounds structurally related to 2-(tert-Butyl)-4-(1-methylcyclopropyl)-6-(piperazin-1-yl)pyrimidine has focused on analyzing their chemical structures and conformations. For instance, the study by Anthal et al. (2018) investigated a similar compound, revealing the conformational aspects of its chemical structure, which are crucial for understanding its interactions and potential applications.
Potential in Drug Design and Pharmacology
The chemical framework of this compound is closely related to other compounds studied for their potential in drug design. Altenbach et al. (2008) examined a series of 2-aminopyrimidines, which share a similar structure, for their activity on histamine H4 receptors, indicating potential pharmacological applications Altenbach et al., 2008.
Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds with structures similar to this compound have been a significant area of research. For example, Sanjeevarayappa et al. (2015) conducted a study on a related compound, focusing on its synthesis and evaluating its antibacterial and anthelmintic activities Sanjeevarayappa et al., 2015.
Antiproliferative Activity Against Cancer Cell Lines
Research by Mallesha et al. (2012) explored the antiproliferative effects of pyrimidine derivatives, similar to this compound, against various human cancer cell lines. This study highlights the potential therapeutic applications of these compounds in oncology Mallesha et al., 2012.
5-HT7 Receptor Antagonists for Psychiatric Disorders
Strekowski et al. (2016) investigated piperazin-1-yl substituted unfused heterobiaryls, structurally related to the compound , as ligands for 5-HT7 receptors. These findings could have implications for the treatment of psychiatric disorders Strekowski et al., 2016.
properties
IUPAC Name |
2-tert-butyl-4-(1-methylcyclopropyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4/c1-15(2,3)14-18-12(16(4)5-6-16)11-13(19-14)20-9-7-17-8-10-20/h11,17H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRWFIBQNZWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=NC(=N2)C(C)(C)C)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739553 | |
| Record name | 2-tert-Butyl-4-(1-methylcyclopropyl)-6-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876028-69-2 | |
| Record name | 2-tert-Butyl-4-(1-methylcyclopropyl)-6-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



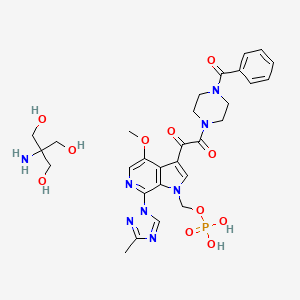
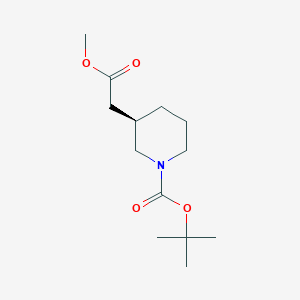

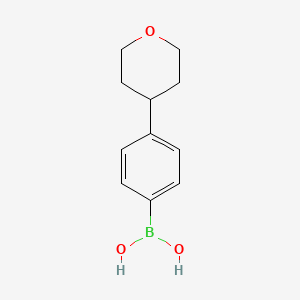

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)

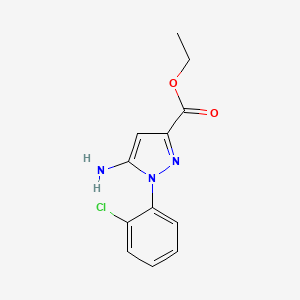

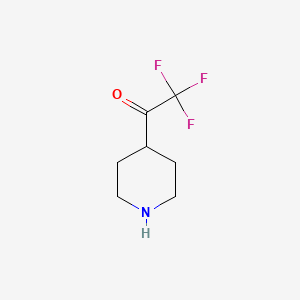
![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)
